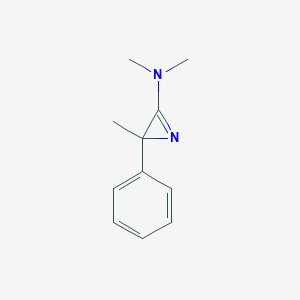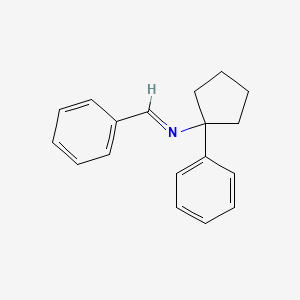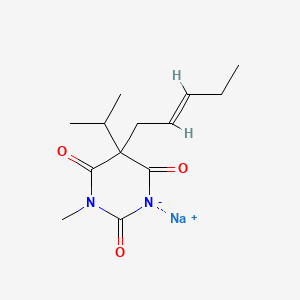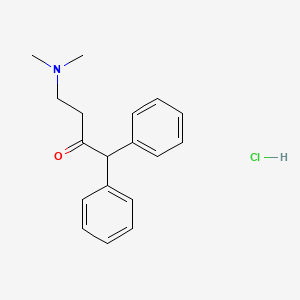
4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride: is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group attached to a diphenylbutanone structure, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride typically involves the reaction of 4-dimethylaminobenzaldehyde with appropriate reagents under controlled conditions. One common method involves the condensation of 4-dimethylaminobenzaldehyde with acetophenone in the presence of a base, followed by reduction and subsequent hydrochloride salt formation.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex molecules through condensation and substitution reactions.
Biology: The compound is utilized in biological research for its ability to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. This compound can modulate biochemical pathways by altering the function of key enzymes and receptors.
Comparison with Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)benzaldehyde
Comparison: Compared to these similar compounds, 4-(Dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride is unique due to its diphenylbutanone structure, which imparts distinct chemical properties and reactivity. While other compounds may share the dimethylamino group, the presence of the diphenylbutanone moiety in this compound allows for a broader range of chemical reactions and applications.
Properties
CAS No. |
63261-30-3 |
|---|---|
Molecular Formula |
C18H22ClNO |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
4-(dimethylamino)-1,1-diphenylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c1-19(2)14-13-17(20)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,18H,13-14H2,1-2H3;1H |
InChI Key |
PGOLXTXEPBZMDE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


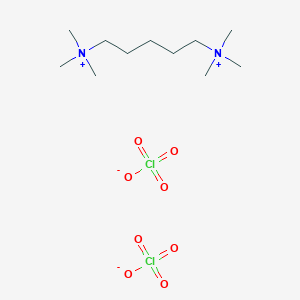
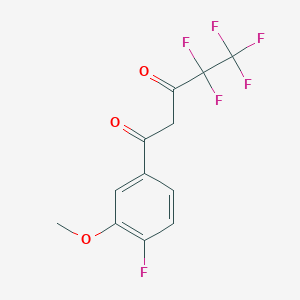
![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)
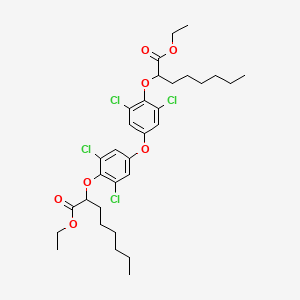
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
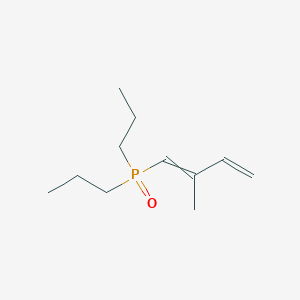
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
-lambda~5~-phosphane](/img/structure/B14499581.png)

